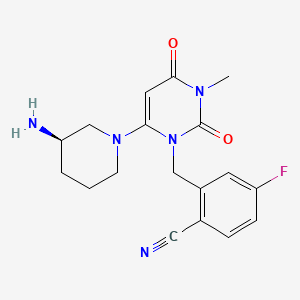
Trelagliptin
Descripción general
Descripción
Trelagliptin is a dipeptidyl peptidase-4 inhibitor used in the control of diabetes mellitus . It is typically used as an add-on treatment when the first-line treatment of metformin is not achieving the expected glycemic goals . It is also used as a first-line treatment when metformin cannot be used .
Synthesis Analysis
Trelagliptin exhibits approximately 4- and 12-fold more potent inhibition against human dipeptidyl peptidase-4 than alogliptin and sitagliptin, respectively, and >10,000-fold selectivity over related proteases including dipeptidyl peptidase-8 and dipeptidyl peptidase-9 . Kinetic analysis revealed reversible, competitive, and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . An efficient mechanochemical salinization method was developed to prepare trelagliptin succinate .Chemical Reactions Analysis
Trelagliptin is a reversible, substrate-competitive, and slow-binding DPP-4 inhibitor . Furthermore, X-ray diffraction data indicated a non-covalent interaction between DPP-4 and trelagliptin .Physical And Chemical Properties Analysis
Trelagliptin has a molecular weight of 357.38 and a chemical formula of C18H20FN5O2 . It is soluble in DMSO and water .Aplicaciones Científicas De Investigación
Treatment of Type 2 Diabetes
Trelagliptin is a pharmaceutical drug primarily used for the treatment of type 2 diabetes . It is a novel dipeptidyl peptidase-4 inhibitor that shows sustained efficacy with once-weekly dosing in type 2 diabetes patients .
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Trelagliptin exhibits potent inhibition against human DPP-4. It is approximately 4- and 12-fold more potent in inhibiting DPP-4 than alogliptin and sitagliptin, respectively . It also shows >10,000-fold selectivity over related proteases including dipeptidyl peptidase-8 and dipeptidyl peptidase-9 .
3. Amelioration of Oxygen–Glucose Deprivation/Reperfusion (OGD/R)-Induced Mitochondrial Dysfunction Trelagliptin has been found to ameliorate OGD/R-induced mitochondrial dysfunction and metabolic disturbance in human aortic valvular endothelial cells (HAVECs) . It greatly alleviates the cytotoxicity and mitochondrial oxidative stress in HAVECs induced by OGD/R stimulation .
Protection Against Metabolic Disturbance
Trelagliptin has been reported to reverse the declined mitochondrial respiration, ATP production, decreased secretion of cystathionine and creatine, and the increased production of triglyceride and adiponectin in OGD/R-challenged HAVECs .
Activation of AMPK Pathway
Trelagliptin has been observed to significantly activate the AMPK pathway in OGD/R-challenged HAVECs . This activation is believed to be responsible for the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .
Potential Role in Cardiovascular Diseases
Given its effects on mitochondrial function and metabolic alterations, Trelagliptin may have potential applications in the treatment of cardiovascular diseases, particularly those characterized by mitochondrial dysfunction and metabolic disturbance .
Mecanismo De Acción
Target of Action
Trelagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .
Mode of Action
Trelagliptin exerts its therapeutic effects by inhibiting DPP-4, thereby preventing the inactivation of incretin hormones . This leads to an increase in the blood concentration of GLP-1 and promotes insulin secretion by the pancreas dependently on glucose concentration . The inhibition of DPP-4 by trelagliptin is reversible, competitive, and slow-binding .
Biochemical Pathways
By inhibiting DPP-4 and increasing the concentration of GLP-1, trelagliptin affects the insulin signaling pathway . This results in enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes . Additionally, trelagliptin has been shown to alleviate inflammation and oxidative stress in acute lung injury mice, suggesting its impact on the TLR4/NF-κB signaling pathway .
Pharmacokinetics
Trelagliptin is primarily metabolized via the cytochrome P450 (CYP) 2D6 enzyme . It is administered once weekly, which is advantageous as a reduction in the frequency of required dosing is known to increase patient compliance . When 100 mg of trelagliptin was administered to 12 healthy adults 30 minutes after the start of breakfast, the Cmax increased by 16.8% and AUC∞ decreased by 2.5% compared with those after administration under fasting conditions .
Result of Action
The molecular and cellular effects of trelagliptin’s action include increased insulin secretion, improved glycemic control, and potential alleviation of inflammation and oxidative stress . In the context of acute lung injury, trelagliptin administration significantly reversed LPS-induced elevated MPO activity, pulmonary wet to dry weight ratio, airway resistance, the total number of leukocytes and neutrophils, production of inflammatory factors, and decreased pulmonary dynamic compliance .
Action Environment
The action, efficacy, and stability of trelagliptin can be influenced by various environmental factors. For instance, the timing of administration (fasting vs. post-meal) can affect the drug’s bioavailability . Furthermore, the drug’s efficacy may be affected by the patient’s overall health status and the presence of other medical conditions . .
Direcciones Futuras
DPP-4 inhibitors like Trelagliptin are considered an interesting line of therapy for treating Type 2 Diabetes Mellitus (T2DM) and are based on promoting the incretin effect . The safety profiles, as well as future directions including their potential application in improving COVID-19 patient outcomes, have also been discussed .
Propiedades
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYJYHUNXVAVAA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235678 | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trelagliptin | |
CAS RN |
865759-25-7 | |
| Record name | Trelagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trelagliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trelagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRELAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


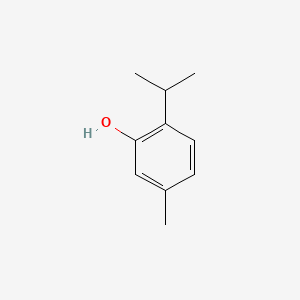

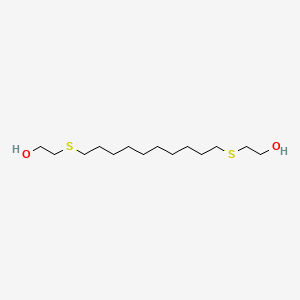
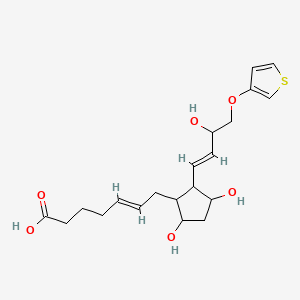
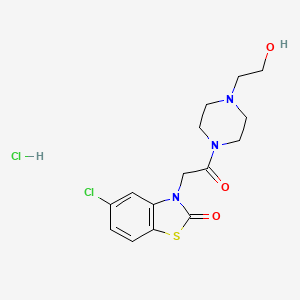
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)



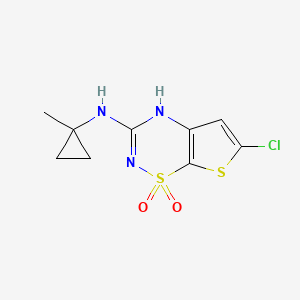
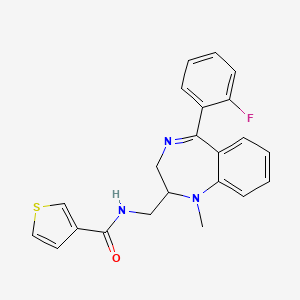
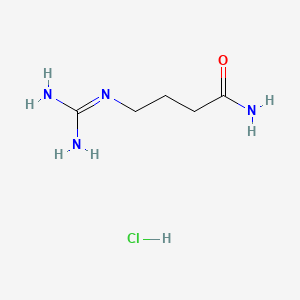
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)